

Application Notes and Protocols for UV-Visible Spectrophotometric Analysis of Diclofenac

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Compound of Interest

Compound Name: *Diclofenac*

Cat. No.: *B195802*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic, anti-inflammatory, and antipyretic properties.^[1] Accurate and reliable quantification of **Diclofenac** in bulk drug substances and pharmaceutical formulations is crucial for quality control and research purposes. UV-visible spectrophotometry offers a simple, cost-effective, and rapid method for this analysis. This document provides a detailed protocol for the determination of **Diclofenac** using UV-visible spectrophotometry, including method validation parameters as per International Council for Harmonisation (ICH) guidelines.

Principle

The method is based on the principle that **Diclofenac** exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of a **Diclofenac** solution is directly proportional to its concentration at a specific wavelength (λ_{max}), a relationship described by the Beer-Lambert law. By measuring the absorbance of a sample solution, its concentration can be determined by comparing it to a standard calibration curve.

Instrumentation and Reagents

- Instrumentation: A double-beam UV-visible spectrophotometer with a 1 cm quartz cuvette.

- Reagents and Chemicals:
 - **Diclofenac** Sodium or Potassium reference standard
 - Methanol (Analytical Grade)[2]
 - Distilled Water[3]
 - Ethanol (96%)[4]
 - Whatman filter paper No. 41 or equivalent

Experimental Protocols

Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λ_{max})

The choice of solvent can influence the λ_{max} of **Diclofenac**. Common solvents include methanol, distilled water, and ethanol.

- Preparation of Stock Solution: Accurately weigh 10 mg of **Diclofenac** reference standard and transfer it to a 100 ml volumetric flask.[2][3][5] Dissolve and make up the volume with the chosen solvent (e.g., methanol) to obtain a concentration of 100 $\mu\text{g/ml}$. Sonicate for 15 minutes to ensure complete dissolution.[5]
- Preparation of Working Standard Solution: From the stock solution, pipette 1 ml into a 10 ml volumetric flask and dilute with the same solvent to get a concentration of 10 $\mu\text{g/ml}$. [3]
- Determination of λ_{max} : Scan the working standard solution in the UV range of 200-400 nm against a solvent blank.[3][5] The wavelength at which maximum absorbance is observed is the λ_{max} .

Typical λ_{max} values for **Diclofenac**:

- In Water: ~275-276 nm[3][6]
- In Methanol: ~282 nm[2]

- In Ethanol (96%): ~285 nm[4]

Preparation of Calibration Curve

- From the 100 µg/ml stock solution, prepare a series of dilutions to obtain concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25, 30 µg/ml) using the selected solvent.[4][5]
- Measure the absorbance of each dilution at the predetermined λ_{max} using the solvent as a blank.
- Plot a graph of absorbance (on the Y-axis) versus concentration (on the X-axis).
- Determine the correlation coefficient (r^2) and the regression equation ($y = mx + c$). An r^2 value close to 0.999 is desirable.[4]

Preparation of Sample Solution (from Tablet Formulation)

- Weigh and finely powder 20 tablets to determine the average tablet weight.[2]
- Accurately weigh a quantity of the tablet powder equivalent to 10 mg of **Diclofenac** and transfer it to a 100 ml volumetric flask.[2]
- Add about 70 ml of the chosen solvent and sonicate for 15-20 minutes to ensure complete extraction of the drug.[2][5]
- Make up the volume to 100 ml with the solvent and mix well.
- Filter the solution through Whatman filter paper.[2]
- Dilute the filtrate with the solvent to obtain a final concentration within the linearity range of the calibration curve.
- Measure the absorbance of the final sample solution at the λ_{max} against the solvent blank.
- Calculate the concentration of **Diclofenac** in the sample using the regression equation from the calibration curve.

Data Presentation

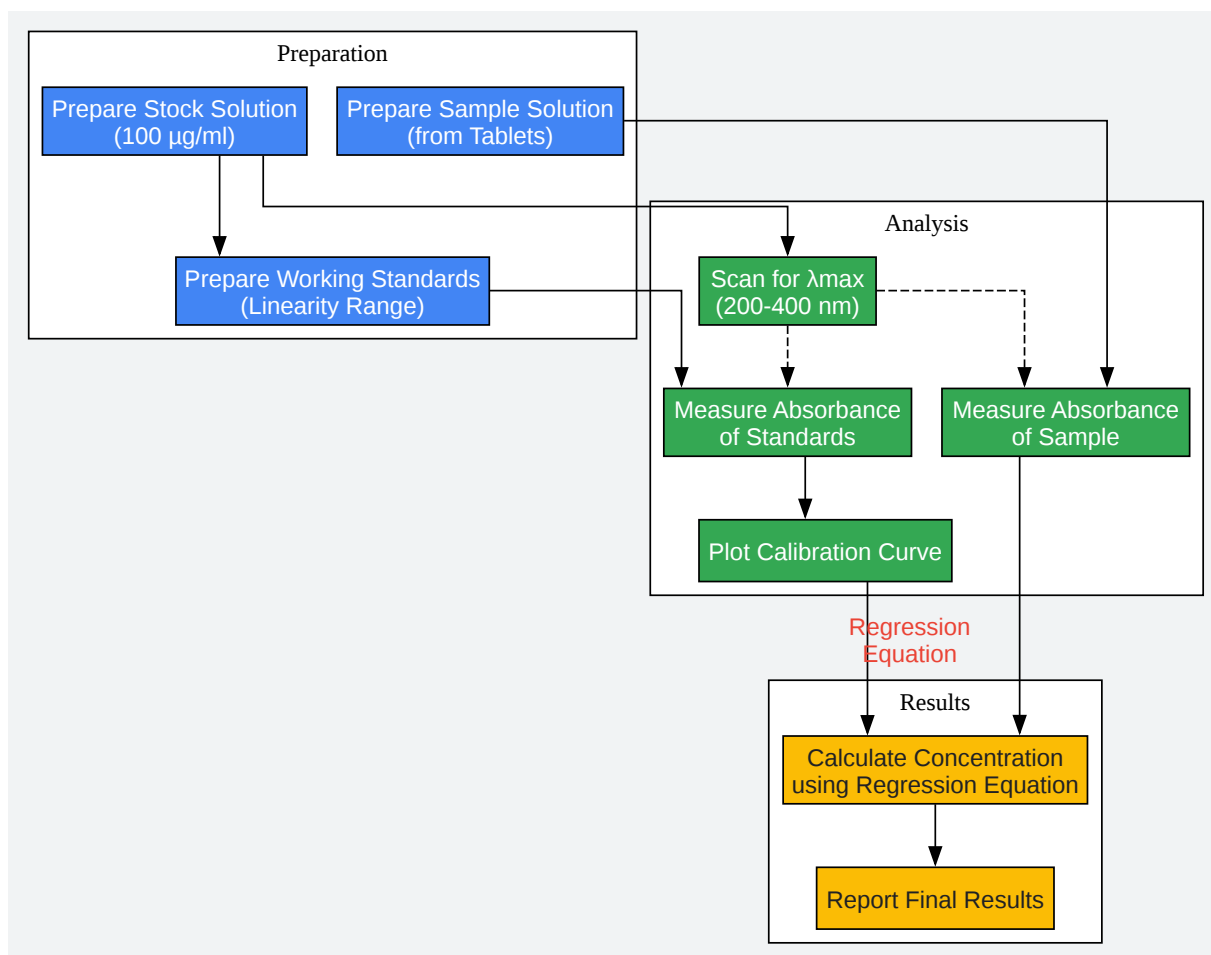
Table 1: Summary of Method Parameters for Diclofenac Analysis

Parameter	Water	Methanol	Ethanol (96%)
λ_{max}	275-276 nm[3][6]	282 nm[2]	285 nm[4]
Linearity Range	8-16 $\mu\text{g/ml}$ [3]	6-21 $\mu\text{g/ml}$ [2]	5-30 $\mu\text{g/ml}$ [4]
Correlation Coefficient (r^2)	0.9969[3]	0.9985[2]	0.9993[4]

Table 2: Summary of Method Validation Parameters

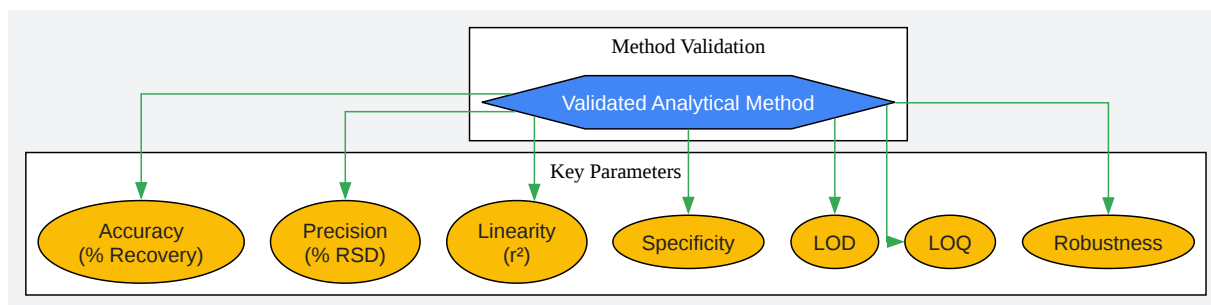
Validation Parameter	Acceptance Criteria	Reported Values
Accuracy (% Recovery)	98-102%	98.72-99.86%[7]
Precision (% RSD)	$\leq 2\%$	$< 2\%$ [2][3]
Limit of Detection (LOD)	-	0.0885 $\mu\text{g/ml}$ (in Methanol)[2], 1.10 $\mu\text{g/mL}$ (in Ethanol)[4]
Limit of Quantification (LOQ)	-	0.250 $\mu\text{g/ml}$ (in Methanol)[2], 3.34 $\mu\text{g/mL}$ (in Ethanol)[4]

Visualizations



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Caption: Experimental workflow for UV-visible spectrophotometric analysis of **Diclofenac**.



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Caption: Relationship of key validation parameters for an analytical method.

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